4-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine]
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Overview
Description
4-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] is a chemical compound with the molecular formula C12H14ClNO. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
Mechanism of Action
Target of Action
It’s worth noting that benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Similarly, piperidine derivatives, another class to which this compound belongs, are present in more than twenty classes of pharmaceuticals .
Mode of Action
Benzofuran compounds with halogens or hydroxyl groups at the 4-position have shown good antimicrobial activity . The addition of a spiro junction at the C 2 position of the chroman-4-one molecule, a structure similar to our compound, led to a potentially beneficial change in the chemical and medicinal characteristics of the molecule .
Biochemical Pathways
It’s worth noting that piperidine, due to its conformational flexibility, enables the entire molecular framework to access a diverse range of therapeutic targets .
Pharmacokinetics
The molecular weight of the compound is 22369866 , which is within the optimal range for drug-like properties.
Result of Action
It’s worth noting that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] typically involves the formation of the benzofuran ring followed by the introduction of the piperidine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate halogenated compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
4-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A core structure in many biologically active compounds.
Piperidine: A common moiety in pharmaceuticals with various biological activities.
Uniqueness
4-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] is unique due to its spiro structure, which imparts distinct chemical and physical properties compared to its individual components. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
4-chlorospiro[2H-1-benzofuran-3,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-9-2-1-3-10-11(9)12(8-15-10)4-6-14-7-5-12/h1-3,14H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDGJTMBLKEOTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=C2C(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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